molecular formula C6H11O7Tl B3183087 Thallium(Iii) Acetate Hydrate CAS No. 62811-75-0

Thallium(Iii) Acetate Hydrate

Cat. No. B3183087
CAS RN: 62811-75-0
M. Wt: 399.53 g/mol
InChI Key: IWTXITFTYPFDIU-UHFFFAOYSA-K
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Description

Thallium(III) Acetate Hydrate is a moderately water-soluble crystalline Thallium source that decomposes to Thallium oxide on heating . It has a CAS Number of 2570-63-0 and a molecular weight of 399.53 .


Synthesis Analysis

Thallium(III) Acetate Hydrate can be prepared by dissolving thallium(III) oxide in acetic acid and acetic anhydride and stirring at 80-90°C . After filtration, the solution is cooled and the product is recrystallized .


Molecular Structure Analysis

The molecular structure of Thallium(III) Acetate Hydrate is complex and requires advanced techniques for accurate determination . More research is needed to fully understand its structure .


Chemical Reactions Analysis

Thallium(III) Acetate Hydrate decomposes to Thallium oxide on heating . It is also known to react with acetic acid and acetic anhydride during synthesis .


Physical And Chemical Properties Analysis

Thallium(III) Acetate Hydrate has a molecular weight of 399.53 g/mol . It is moderately water-soluble and decomposes to Thallium oxide on heating . More specific physical and chemical properties may require experimental determination .

Scientific Research Applications

  • Extraction and Separation : Thallium(III) acetate hydrate is used in the extraction and separation of metals. For example, it has been employed for the extraction of thallium(III) from hydrochloric acid solutions, demonstrating its effectiveness in separating thallium(III) from other metals like aluminum(III), gallium(III), and indium(III) under certain conditions (Srivastava & Rupainwar, 1965).

  • Catalysis in Chemical Reactions : The compound has been found to act as a catalyst in various chemical reactions. For instance, Thallium(III) chloride, closely related to thallium(III) acetate, has shown efficiency as a catalyst in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes under solvent-free conditions, providing good yields at room temperature within short times (Kadam & Kim, 2008).

  • Intermediate in Organic Synthesis : Thallium(III) acetate has been identified as an intermediate in the synthesis of certain organic compounds. For instance, it participates in the hydration of terminal acetylenes, leading to the formation of ketones (Uemura, Miyoshi, Okano, & Ichikawa, 1981).

  • Ion-Imprinted Polymer Synthesis : It has been used in the synthesis of ion-imprinted polymer (IIP) particles for the preconcentration of thallium(III) from aqueous solutions. This synthesis involves the complexation of thallium(III) ions with specific reagents, followed by thermal copolymerization, to create polymers that can selectively bind thallium(III) for extraction from solutions (Arbab-Zavar, Chamsaz, Zohuri, & Darroudi, 2010).

  • Solvent Extraction Processes : The use of thallium(III) acetate in solvent extraction processes has been documented, such as in the extraction of thallium(III) from NaCl/H2SO4 solution using butyl acetate in hollow-fiber membrane contactors. This process is significant for the production of radiopharmaceuticals like 201TlCl (Trtić, Vladisavljević, & Čmr, 2001).

  • Analytical Applications : Thallium(III) acetate has been used in analytical chemistry for the determination of microgram amounts of thallium. It forms ion-association compounds that are extractable and can be used for sensitive and precise spectrofluorimetric determinations of thallium in various materials (Pérez-Ruíz, Ortuño, & Molina, 1985).

Safety and Hazards

Thallium(III) Acetate Hydrate is toxic . A dose of 8 mg/kg will cause acute poisoning, and the minimum lethal dose for adults is 12 mg/kg . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

diacetyloxythallanyl acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTXITFTYPFDIU-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Tl](OC(=O)C)OC(=O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Tl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thallium(Iii) Acetate Hydrate

CAS RN

62811-75-0
Record name Thallium(III) acetate sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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